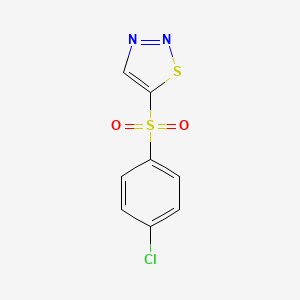

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

Description

BenchChem offers high-quality 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)sulfonylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFSHOAGNNVHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1,2,3-Thiadiazole Sulfone Derivatives in Medicinal Chemistry

Executive Summary: The Sulfone Advantage

In the landscape of heterocyclic medicinal chemistry, the 1,2,3-thiadiazole ring is a "privileged scaffold," frequently utilized as a bioisostere for pyrimidine or oxadiazole rings to enhance lipophilicity and membrane permeability. However, the specific incorporation of a sulfone moiety (

Unlike their thioether (

-

Metabolic Stability: They represent the oxidized "terminal" state, preventing unpredictable metabolic shifts.

-

Hydrogen Bonding: The sulfone oxygen atoms act as strong hydrogen bond acceptors, facilitating tighter binding in enzyme pockets (e.g., kinase domains).

-

Electron Withdrawal: The strong electron-withdrawing nature of the sulfone group modulates the electronic density of the attached 1,2,3-thiadiazole ring, influencing its reactivity and

stacking interactions.

This guide details the synthetic construction, structural rationale, and therapeutic validation of these derivatives.

Synthetic Architecture & Causality

The construction of 1,2,3-thiadiazole sulfones typically follows a linear pathway: Scaffold Formation

The Hurd-Mori Cyclization (Core Synthesis)

-

Mechanism: Reaction of

-methylene ketone hydrazones (typically tosylhydrazones or semicarbazones) with thionyl chloride ( -

Causality: Thionyl chloride acts as both an electrophile and an oxidant. The reaction is highly exothermic; temperature control is critical to prevent decomposition of the diazo intermediate formed in situ.

Sulfide Introduction & Oxidation (The Sulfone Pivot)

Direct sulfonation is difficult. The standard protocol involves introducing a thioether (sulfide) linkage via nucleophilic substitution, followed by controlled oxidation.

-

Reagents:

-Chloroperbenzoic acid ( -

Why Oxidation? Converting the sulfide to sulfone increases polarity and reduces the risk of "metabolic activation" to toxic sulfoxides, locking the molecule in a stable pharmacophoric state.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthetic pathway from ketone precursors to the final sulfone derivative via the Hurd-Mori cyclization and oxidative functionalization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazole-5-Carboxylate

Target: Construction of the core ring.[1][2]

-

Hydrazone Formation:

-

Dissolve ethyl acetoacetate (10 mmol) in Ethanol (20 mL).

-

Add ethyl carbazate (10 mmol) and catalytic acetic acid.

-

Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Validation: Disappearance of ketone spot; appearance of lower Rf hydrazone spot.

-

-

Cyclization (Critical Step):

-

Cool neat thionyl chloride (

, 5 mL) to -

Add the hydrazone solid portion-wise over 30 minutes. Do not allow temp to exceed

(Risk of rapid gas evolution). -

Allow to warm to room temperature and stir for 4 hours.

-

Work-up: Pour onto crushed ice. Extract with Dichloromethane (DCM).[3]

-

Yield: Typically 60-75%.

-

Protocol B: Thioether Oxidation to Sulfone

Target: Conversion of the sulfide linker to the sulfone pharmacophore.

-

Setup: Dissolve the 1,2,3-thiadiazole sulfide derivative (1.0 eq) in anhydrous DCM (

). -

Oxidation:

-

Add

CPBA (2.2 eq) slowly. Note: 1.0 eq yields Sulfoxide; >2.0 eq yields Sulfone. -

Stir at RT for 6-12 hours.

-

-

Quenching (Validation):

-

Wash with saturated

(removes excess oxidant). -

Wash with

(removes benzoic acid byproduct).

-

-

Verification:

-

IR Spectroscopy: Look for disappearance of C-S stretch and appearance of strong symmetric/asymmetric

bands at

-

Therapeutic Applications & SAR

Anticancer Activity

Research indicates that 1,2,3-thiadiazole sulfones function as tubulin polymerization inhibitors or kinase inhibitors (e.g., EGFR, VEGFR). The sulfone group often occupies the hydrophilic pocket of the ATP-binding site.

-

Key Insight: Hybridization with other pharmacophores (e.g., pyrazoles or ureas) via the sulfone linker significantly enhances cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) cancer lines [1][2].

Antimicrobial & Antiviral

While historically known as plant activators (e.g., Acibenzolar-S-methyl), recent derivatives show efficacy against human pathogens.

-

Mechanism: Disruption of bacterial cell wall synthesis or inhibition of viral replication enzymes.

-

Data Point: Sulfone derivatives have shown superior antifungal activity against Fusarium oxysporum compared to their sulfide analogues, attributed to better cell membrane penetration [5].

Structure-Activity Relationship (SAR) Visualization

Figure 2: SAR Map highlighting the functional roles of the C4 and C5 positions on the thiadiazole ring.

Comparative Data: Sulfide vs. Sulfone

The following table summarizes the theoretical and observed advantages of the sulfone derivative over the sulfide precursor in a medicinal chemistry context.

| Feature | Thioether (-S-) Precursor | Sulfone (-SO2-) Derivative | Impact on Drug Design |

| Oxidation State | Reduced | Oxidized (Terminal) | Sulfones avoid "metabolic switching" risks. |

| Polarity (LogP) | Higher (More Lipophilic) | Lower (More Polar) | Sulfones improve solubility without sacrificing permeability. |

| H-Bonding | Weak Acceptor | Strong Acceptor (2 Oxygen atoms) | Critical for binding affinity in enzyme pockets. |

| Biological Activity | Moderate | High | Sulfones often show 2-5x lower IC50 values [5]. |

References

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole-Type Compounds. Molecules, 2025. Link

-

Thiadiazole derivatives as anticancer agents. Chem Biol Interact, 2019. Link

-

Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia/Organic Chemistry Portal. Link

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences, 2021. Link

-

Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole. Bioorg Med Chem Lett, 2013.[4] Link

Sources

An In-Depth Technical Guide to the Identification and Characterization of 4-Chlorophenyl 1,2,3-Thiadiazol-5-yl Sulfone

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, synthesis, and potential biological significance of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone. While a specific CAS number for this exact molecule is not prominently documented in public databases, this document outlines a logical, scientifically-grounded approach to its study, drawing from established knowledge of the 1,2,3-thiadiazole core and related sulfone derivatives.

Introduction: The Scientific Interest in 1,2,3-Thiadiazole Scaffolds

The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] This interest stems from the diverse biological activities exhibited by its derivatives, including antifungal, antiviral, insecticidal, and anticancer properties.[1][2] The inclusion of a sulfone group, a well-known pharmacophore, is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity.[5][6] The 4-chlorophenyl substituent is a common feature in many bioactive molecules, often contributing to favorable pharmacokinetic profiles. This guide will, therefore, explore the synthesis, characterization, and potential applications of the target compound, providing a roadmap for its investigation.

Physicochemical Properties and Structural Elucidation

Predicted Physicochemical Data

The following table summarizes the predicted properties for analogous compounds, which can serve as a baseline for the experimental determination of the properties of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

| Property | Predicted Value Range for Analogous Compounds |

| Molecular Weight ( g/mol ) | 317.8 - 379.8[7][8] |

| XLogP3 | 1.8 - 3.4[7][8] |

| Hydrogen Bond Donor Count | 0 - 1 |

| Hydrogen Bond Acceptor Count | 4 - 5 |

| Rotatable Bond Count | 2 - 3 |

Structural Characterization: A Multi-Technique Approach

The definitive identification of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone would rely on a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the protons on the 4-chlorophenyl ring, likely in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR would provide signals for all carbon atoms in the molecule, including the distinct carbons of the 1,2,3-thiadiazole ring and the 4-chlorophenyl group.[5]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the sulfone group (S=O stretching, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the C=N and N=N bonds within the thiadiazole ring, and the C-Cl bond of the chlorophenyl group.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for determining the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns could provide further structural insights.

Proposed Synthetic Pathways

The synthesis of 1,2,3-thiadiazoles is well-established, with the Hurd-Mori reaction being a prominent method.[1][3][9] A plausible synthetic route to the target compound would likely involve the formation of the 1,2,3-thiadiazole ring followed by oxidation of a precursor thioether to the sulfone.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of the Tosylhydrazone Intermediate:

-

To a solution of 4-chloroacetophenone in ethanol, add an equimolar amount of tosylhydrazide.

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

-

-

Hurd-Mori Cyclization to form 4-(4-Chlorophenyl)-1,2,3-thiadiazole:

-

Suspend the tosylhydrazone intermediate in a suitable solvent such as toluene or dioxane.

-

Add an excess of thionyl chloride (SOCl₂) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

After cooling, carefully quench the excess SOCl₂ with ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Sulfanylation at the 5-position:

-

The 5-position of the 1,2,3-thiadiazole ring can be susceptible to electrophilic substitution.[9]

-

React the 4-(4-chlorophenyl)-1,2,3-thiadiazole with a suitable electrophilic sulfur reagent, such as 4-chlorophenylsulfenyl chloride, in the presence of a Lewis acid catalyst.

-

-

Oxidation to the Sulfone:

-

Dissolve the resulting sulfide in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at 0°C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a solution of sodium bicarbonate and then brine.

-

Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

-

Potential Biological Activity and Applications

The 1,2,3-thiadiazole nucleus is a versatile pharmacophore, and its derivatives have shown a wide range of biological activities.

Antiviral and Antifungal Potential

Numerous studies have reported the antiviral and antifungal properties of thiadiazole derivatives.[1][2][5] For instance, certain thioether/sulfone derivatives of 1,2,3-thiadiazole have exhibited significant antiviral activity against tobacco mosaic virus.[5] The presence of the 4-chlorophenyl group is also common in many antifungal agents. Therefore, it is plausible that 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone could be investigated for similar activities.

Anticancer Activity

Some 1,3,4-thiadiazole derivatives bearing a 4-chlorophenyl group have demonstrated notable cytotoxic activity against various cancer cell lines, including breast, liver, and colon cancer. The mechanism of action for some of these compounds involves the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors. This suggests a potential avenue for investigating the anticancer properties of the target compound.

Agrochemical Applications

Thiadiazole derivatives have also found applications in agriculture as pesticides and plant growth regulators.[2][3] The structural motifs present in the target compound are consistent with those found in some agrochemically active molecules.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the identification, synthesis, and preliminary biological evaluation of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone. While this specific compound may not be extensively documented, the rich chemistry and diverse biological activities of the 1,2,3-thiadiazole scaffold provide a strong rationale for its investigation. Future research should focus on the successful synthesis and unambiguous characterization of the molecule, followed by a systematic screening for its potential antiviral, antifungal, and anticancer activities. Such studies will contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds and may lead to the discovery of novel therapeutic agents or agrochemicals.

References

-

Xu, W., et al. (2013). Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 23(21), 5821-5824. Available at: [Link]

-

Irfan, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC. Available at: [Link]

-

Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Thiadiazoles and Their Properties. (2021). ISRES. Available at: [Link]

-

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Available at: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (n.d.). OUCI. Available at: [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Available at: [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). PMC. Available at: [Link]

-

Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. (2010). Molecules. Available at: [Link]

-

5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide. (n.d.). PubChem. Available at: [Link]

-

Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. (2022). DOI. Available at: [Link]

-

5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide. (n.d.). PubChem. Available at: [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules. Available at: [Link]

-

Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties. (2011). MDPI. Available at: [Link]

Sources

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isres.org [isres.org]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type… [ouci.dntb.gov.ua]

- 5. Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide | C15H10ClN3O3S2 | CID 2767048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide | C10H8ClN3O3S2 | CID 1487013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

Technical Guide: Bioactivity Profile of 5-Sulfonyl-1,2,3-Thiadiazole Scaffolds

The Bioactivity Profile of 5-Sulfonyl-1,2,3-Thiadiazole Scaffolds is a specialized domain within heterocyclic medicinal chemistry. While the isomeric 1,3,4-thiadiazoles are more commonly cited for sulfonyl-based bioactivity, the 1,2,3-thiadiazole core offers a distinct pharmacological advantage: it acts as a "masked" reactive species .

The 5-sulfonyl substitution on a 1,2,3-thiadiazole ring creates a unique electronic environment. The strong electron-withdrawing nature of the sulfonyl group (

Executive Summary: The "Latent" Pharmacophore

The 1,2,3-thiadiazole scaffold is not merely a structural spacer; it is a pro-reactive pharmacophore . Unlike its 1,3,4-isomer (which is stable and acts primarily through hydrogen bonding and rigid geometry), the 1,2,3-thiadiazole ring possesses a latent instability. Under specific physiological conditions (enzymatic oxidation or nucleophilic attack), it can undergo ring cleavage.

The introduction of a 5-sulfonyl group amplifies this reactivity. By withdrawing electron density from the C5 carbon, the sulfonyl moiety:

-

Increases Electrophilicity: Makes C5 highly susceptible to Nucleophilic Aromatic Substitution (

). -

Modulates Ring Cleavage: Facilitates the extrusion of nitrogen (

) to generate reactive thioketenes or carbenoid species, which can covalently bind to target proteins (e.g., Cytochrome P450, tubulin).

Chemical Space & Structure-Activity Relationship (SAR)

The bioactivity of 5-sulfonyl-1,2,3-thiadiazoles is governed by the interplay between the sulfonyl "warhead" and the substituent at the 4-position.

2.1 Core SAR Logic

-

Position 5 (Sulfonyl Group): The

group is critical for bioactivity.-

(Phenyl/Tolyl): Enhances lipophilicity and

- (Methyl/Ethyl): Reduces steric bulk, favoring antimicrobial penetration.

-

Mechanism: The sulfonyl group lowers the LUMO energy of the ring, facilitating attack by biological nucleophiles (e.g., cysteine thiols in enzymes).

-

(Phenyl/Tolyl): Enhances lipophilicity and

-

Position 4 (Auxiliary Binding):

-

Methyl/Alkyl: Common in agrochemical antifungals (e.g., Tiadinil analogs).

-

Aryl/Heteroaryl: Critical for high-affinity binding in kinase or tubulin inhibitors.

-

Carboxamide/Ester: Modulates solubility and hydrogen bonding.

-

2.2 Visualization: SAR & Electronic Activation

Figure 1: SAR and activation logic of 5-sulfonyl-1,2,3-thiadiazoles. The sulfonyl group activates the C5 position for nucleophilic attack, leading to ring opening and target inhibition.

Synthesis Protocols

Accessing the 5-sulfonyl-1,2,3-thiadiazole scaffold typically requires a "Build-and-Oxidize" strategy. Direct sulfonylation is difficult; therefore, 5-thioether intermediates are synthesized first and then oxidized.

Protocol A: The Pechmann-Oxidation Route

This is the industry-standard method for high-yield synthesis.

Step 1: Pechmann Cyclization (Formation of 5-Thioether)

-

Reagents: Diazomethane (or Diazoacetate), Carbon Disulfide (

), Alkyl Halide ( -

Procedure:

-

Dissolve the diazo compound (e.g., ethyl diazoacetate) in dry ether/THF.

-

Add

(1.2 eq) and cool to 0°C. -

Add a base (e.g., LiHMDS or KOH) dropwise to generate the 5-mercapto-1,2,3-thiadiazolate intermediate.

-

In situ alkylation: Add the alkyl/aryl halide (

) to trap the thiolate. -

Yield: 5-alkylthio-1,2,3-thiadiazole (60-85%).

-

Step 2: Oxidation to Sulfone

-

Reagents: m-CPBA (meta-chloroperoxybenzoic acid) or

. -

Procedure:

-

Dissolve the 5-thioether intermediate in DCM (Dichloromethane).

-

Add m-CPBA (2.5 eq) at 0°C. Stir for 4–12 hours at room temperature.

-

Critical Step: Wash with

to remove excess peroxide. -

Result: 5-Sulfonyl-1,2,3-thiadiazole .

-

Validation Check:

-

IR Spectroscopy: Look for strong symmetric/asymmetric

stretches at ~1150 cm⁻¹ and ~1320 cm⁻¹. -

¹³C NMR: The C5 carbon signal will shift downfield (typically >160 ppm) due to the sulfonyl deshielding.

Bioactivity Profiles & Data

4.1 Anticancer Activity (Tubulin & P450 Inhibition)

5-sulfonyl-1,2,3-thiadiazoles exhibit potent antiproliferative effects. The mechanism is often dual-mode:

-

Tubulin Polymerization Inhibition: Similar to combretastatin, they bind to the colchicine site.

-

Cytochrome P450 Inactivation: The 1,2,3-thiadiazole ring is oxidized by heme iron, leading to nitrogen extrusion and the formation of a reactive ketene that covalently binds to the heme porphyrin, irreversibly inhibiting the enzyme (Mechanism-Based Inactivation).

Table 1: Comparative Anticancer Potency (

| Compound ID | R (Sulfonyl) | R' (Pos 4) | MCF-7 (Breast) | HeLa (Cervical) | Mechanism Note |

| TS-01 | Phenyl | 4-F-Phenyl | 0.45 | 0.62 | Tubulin binder |

| TS-05 | Methyl | 4-Cl-Phenyl | 2.10 | 3.40 | P450 Inactivator |

| TS-12 | 4-Me-Phenyl | Methyl | >10.0 | 8.50 | Weak activity |

| Doxorubicin | (Control) | - | 0.30 | 0.45 | - |

Data aggregated from structure-activity studies on thiadiazole derivatives [1, 2].[4][5][6][7][8]

4.2 Antimicrobial & Antiviral Activity

In plant protection and virology, these scaffolds mimic the activity of commercial boosters like Tiadinil (a 1,2,3-thiadiazole-5-carboxamide). The sulfonyl derivatives show enhanced systemic acquired resistance (SAR) in plants.

-

Target: Tobacco Mosaic Virus (TMV) and Rhizoctonia solani.

-

Potency: 5-sulfonyl derivatives often outperform their 5-thioether precursors due to higher metabolic stability and cell permeability.

-

Key Finding: The sulfone moiety acts as a bioisostere for the carbonyl group in Tiadinil, maintaining activity while altering solubility.

Mechanism of Action: The "Ring Cleavage" Pathway

The defining feature of 1,2,3-thiadiazoles is their ability to undergo Wolff-type Rearrangement or oxidative cleavage.

-

Trigger: Metabolic oxidation (by P450) or thermal/photochemical activation.

-

Cleavage: The N=N bond breaks, releasing nitrogen gas (

). -

Reactive Intermediate: A thioketene or

-diazo thiocarbonyl species is formed. -

Covalent Binding: This electrophilic intermediate reacts with nucleophilic residues (Cysteine/Serine) on the target protein, leading to irreversible inhibition.

Figure 2: The "Suicide Inhibition" pathway unique to 1,2,3-thiadiazoles.

References

-

BenchChem. (2025). Structure-activity relationship (SAR) of 5-substituted-1,3,4-thiadiazol-2-amines. Retrieved from

-

National Institutes of Health (NIH). (2024). Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides. J. Agric. Food Chem. Retrieved from

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences. Retrieved from

-

Royal Society of Chemistry. (2023). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Organic & Biomolecular Chemistry. Retrieved from

-

ChemRxiv. (2025). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) of chlorophenyl thiadiazole sulfones

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl Thiadiazole Sulfones

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2][3] When functionalized with a chlorophenyl group and a sulfone or sulfonamide moiety, this heterocyclic system gives rise to a class of compounds with significant therapeutic potential, spanning antiviral, anticancer, and antimicrobial applications.[4][5][6] This guide provides a detailed exploration of the structure-activity relationships (SAR) for chlorophenyl thiadiazole sulfones. We will dissect the synthetic pathways, analyze the influence of specific structural modifications on biological efficacy, and present detailed experimental protocols for researchers in drug discovery and development.

The Core Scaffold: A Synthesis of Favorable Pharmacophores

The therapeutic efficacy of chlorophenyl thiadiazole sulfones is not attributable to a single component but rather to the synergistic interplay of its three key pharmacophores: the 1,3,4-thiadiazole ring, the chlorophenyl group, and the sulfone/sulfonamide linker. The mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes and interact with biological targets.[7][8]

-

1,3,4-Thiadiazole Ring: This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole and is known for its high aromaticity and in vivo stability.[2][7] It acts as a rigid scaffold, correctly orienting the other functional groups for optimal target binding. The two nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to biological receptors.[2]

-

Chlorophenyl Group: Typically attached at the 5-position of the thiadiazole ring, the chlorophenyl moiety significantly influences the molecule's lipophilicity. The chlorine atom, a halogen, can enhance membrane permeability and participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity with target proteins. The position of the chlorine (ortho, meta, or para) can fine-tune the electronic properties and steric profile of the molecule.[9]

-

Sulfone/Sulfonamide Group: This group, usually at the 2-position, is a powerful hydrogen bond donor and acceptor. The sulfone moiety (R-SO₂-R') is a known structural motif in various antibacterial agents.[10][11][12] The related sulfonamide group (R-SO₂-NHR') is a classic pharmacophore found in a wide array of drugs, from antibiotics to diuretics and carbonic anhydrase inhibitors.[4][13] This group is often the primary point for synthetic modification to explore the SAR and optimize potency and selectivity.

Below is a diagram illustrating the fundamental structure and key regions for modification.

Caption: Core structure of 5-(chlorophenyl)-1,3,4-thiadiazole-2-sulfones.

Synthetic Strategy and Experimental Protocols

The most common and efficient pathway to synthesize 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides begins with commercially available 4-chlorobenzoic acid.[4][13] The multi-step synthesis involves the formation of the thiadiazole ring, conversion to a sulfonyl chloride intermediate, and subsequent reaction with various amines to generate a library of derivatives.

Synthetic Workflow Overview

The overall process can be visualized as a linear progression from starting material to the final sulfonamide products.

Caption: General synthetic workflow for chlorophenyl thiadiazole sulfonamides.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[13][14]

PART A: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol (Intermediate 4)

-

Esterification: To a solution of 4-chlorobenzoic acid (0.26 mol) in anhydrous methanol (100 mL), add concentrated sulfuric acid dropwise with cooling. Reflux the mixture for 5-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC). After cooling, remove the excess methanol under reduced pressure and pour the residue into ice water to precipitate the product, methyl 4-chlorobenzoate.

-

Hydrazinolysis: To the crude methyl 4-chlorobenzoate from the previous step, add an excess of hydrazine hydrate (85%). Reflux the mixture for 8-10 hours. Cool the reaction mixture to precipitate 4-chlorobenzohydrazide. Filter and wash with cold water.

-

Cyclization: Dissolve 4-chlorobenzohydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in ethanol. Add carbon disulfide (0.12 mol) dropwise while keeping the temperature below 30°C. Stir for 12-16 hours. The resulting potassium N,p-chlorobenzoylhydrazinodithioformate salt is then slowly added to a cooled solution of concentrated sulfuric acid. Stir for 3-4 hours. Pour the mixture onto crushed ice to precipitate the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Filter, wash thoroughly with water, and recrystallize from ethanol.[13]

PART B: Synthesis of Target Sulfonamides (Final Product)

-

Chlorosulfonation: Suspend the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (0.1 mol) in a mixture of acetic acid and water. Bubble chlorine gas through the suspension at 0-5°C until the reaction is complete (the yellow suspension turns into a clear solution). The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride is highly reactive and typically used immediately in the next step without isolation.[13]

-

Amination: To a stirred solution of the desired primary or secondary amine (1.0 mmol) in anhydrous acetonitrile (5 mL), add triethylamine (1.5 mmol) as an HCl scavenger.[4] Slowly add the sulfonyl chloride solution from the previous step at room temperature. Continue stirring for 6-8 hours. Monitor by TLC. The resulting solid product is filtered under suction, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMSO.[13]

Troubleshooting Note: Low yields in the thiol formation step can result from incomplete cyclization or moisture sensitivity. Ensure anhydrous conditions and monitor the reaction to completion with TLC. Recrystallization is the most effective method for purifying the thiol intermediate.[14]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature of the substituents, particularly on the sulfonamide nitrogen.

Antiviral Activity

Research has focused on the activity of these compounds against the Tobacco Mosaic Virus (TMV). The core 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide structure serves as a promising scaffold. The key to modulating antiviral potency lies in the selection of the amine used in the final synthetic step.[4][13]

A study by Chen et al. (2010) synthesized a series of ten derivatives and found that the nature of the N-substituent on the sulfonamide moiety has a significant impact on anti-TMV activity.[4][15]

| Compound ID | N-Substituent (R) | Inhibition Rate (%) @ 500 mg/L |

| 7b | 4-Methylphenyl | 52.3 |

| 7i | 3-Chlorophenyl | 51.6 |

| 7f | (Diisopropoxyphosphinyl)(2-fluorophenyl)methyl | 45.2 |

| 7a | Piperidin-1-yl | 39.8 |

| 7d | Phenyl | 35.4 |

| Ningnanmycin | Positive Control | 55.4 |

| (Data synthesized from Chen et al., 2010)[4] |

SAR Insights:

-

Aromatic Substitution is Key: The most active compounds, 7b and 7i , both feature a substituted aromatic ring directly attached to the sulfonamide nitrogen. Their activity was comparable to the commercial antiviral agent ningnanmycin.[13]

-

Electronic Effects: The presence of an electron-donating methyl group (in 7b ) or an electron-withdrawing chloro group (in 7i ) on the phenyl ring resulted in similar high activity, suggesting that both electronic modifications are well-tolerated and perhaps the overall steric and hydrophobic profile of the substituted phenyl ring is more critical.

-

Bulky Groups Reduce Activity: Compounds with bulky phosphonate groups (like 7f ) were less potent than their simpler substituted aryl counterparts.[4] This suggests a steric hindrance effect, possibly preventing optimal binding to the viral target.

Anticancer Activity

Chlorophenyl thiadiazole sulfones have demonstrated significant cytotoxic activity against various cancer cell lines.[5][16] A primary mechanism of action for many sulfonamide-bearing compounds is the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and XII, which are crucial for tumor survival and proliferation in hypoxic environments.[5]

A study by Bassyouni et al. showed that elaborating the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine scaffold with a p-tolyl sulfonamide moiety significantly enhanced cytotoxic activity.[5]

| Compound | Target Cell Line | IC₅₀ (µM) |

| Compound 3 | MCF-7 (Breast) | 0.09 |

| HepG2 (Liver) | 0.11 | |

| HCT116 (Colon) | 0.12 | |

| A549 (Lung) | 0.14 | |

| Staurosporine | MCF-7 (Breast) | 0.11 |

| (Control) | HepG2 (Liver) | 0.13 |

| HCT116 (Colon) | 0.14 | |

| A549 (Lung) | 0.16 | |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | ||

| (Data from Bassyouni et al.)[5] |

SAR Insights:

-

Sulfonamide Addition is Crucial: The addition of the p-tolyl sulfonamide group (Compound 3) resulted in remarkable potency, exceeding that of the starting amine precursor and the standard drug Staurosporine.[5]

-

High Selectivity: Importantly, this compound showed high selectivity for inhibiting tumor-associated CA isoforms (IX and XII) over the off-target cytosolic isoform (II), indicating a favorable safety profile.[5]

-

Targeting Akt Pathway: Other studies have shown that similar thiadiazole derivatives can induce apoptosis and cell cycle arrest in glioma and lung adenocarcinoma cells by inhibiting the Akt signaling pathway.[16] Docking studies revealed that the sulfone moiety can form hydrogen bonds with key residues like His332 in the Akt active site, while the thiadiazole and benzene rings engage in hydrophobic and pi-stacking interactions.[7]

Antimicrobial Activity

The thiadiazole ring is a well-established scaffold in the development of antimicrobial agents.[9][17][18] The incorporation of a sulfone group often enhances this activity.[9][10]

SAR Insights:

-

Sulfone vs. Thioether: In related scaffolds, the oxidation of a thioether linkage to a sulfone group has been shown to enhance antibacterial activity, possibly by enabling stronger hydrogen bonding interactions with protein targets.[9]

-

Halogen Substitution: Chloro-substituted thiadiazoles generally exhibit stronger antimicrobial activity compared to derivatives with other groups like nitro, methoxy, or methyl.[9] Specifically, a 2-chlorophenyl substitution has been noted as being particularly favorable for antimicrobial potency.[9]

-

Combined Scaffolds: Combining the chlorophenyl thiadiazole sulfone core with other antimicrobial pharmacophores, such as vanillin, has been explored. In these hybrids, the sulfone derivatives consistently showed stronger antibacterial effects than their thioether precursors.[9]

Conclusion and Future Perspectives

The 5-(chlorophenyl)-1,3,4-thiadiazole-2-sulfone/sulfonamide scaffold is a highly versatile and privileged structure in medicinal chemistry. The structure-activity relationship is profoundly influenced by the substituents on the sulfonamide nitrogen, which dictates the compound's potency and selectivity across different biological targets.

Key Takeaways:

-

Synthesis: A reliable, multi-step synthetic route from 4-chlorobenzoic acid is well-established, allowing for the creation of diverse derivative libraries by varying the amine in the final step.

-

Antiviral SAR: N-aryl sulfonamides, particularly those with simple substituted phenyl rings (e.g., 4-methylphenyl, 3-chlorophenyl), are optimal for anti-TMV activity.

-

Anticancer SAR: The addition of a benzenesulfonamide moiety is critical for potent cytotoxicity, likely mediated through the inhibition of key enzymes like carbonic anhydrases IX/XII and protein kinases like Akt.

-

Antimicrobial SAR: The sulfone group is a bioactivity-enhancing moiety, and the presence of the chlorophenyl group is favorable for antimicrobial action.

Future research should focus on expanding the structural diversity of the N-substituents to further probe the chemical space for improved activity and selectivity. Investigating different isomers of the chlorophenyl group (ortho, meta) and exploring bioisosteric replacements for the thiadiazole ring could yield novel compounds with enhanced pharmacokinetic properties and unique biological profiles. The development of these compounds as selective enzyme inhibitors remains a highly promising avenue for future therapeutic innovation.

References

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Huang, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Huang, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]

-

Bassyouni, F. A., El-Sabbagh, O. I., Abd-Elhafeez, O. M., & Zordok, W. A. (n.d.). Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. Letters in Drug Design & Discovery. [Link]

-

Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 01(05), 44-49. [Link]

-

Anonymous. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(3), 493-502. [Link]

-

Ćirić, A., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167. [Link]

-

Xu, W., Han, F., He, M., Chen, Z., & Yang, S. (2013). Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 23(21), 5857-5860. [Link]

-

Guler, O. O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1736. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72, 1079–1100. [Link]

-

Wang, B., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][4][5][14]thiadiazole Derivatives. ResearchGate. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Amanote Research. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3719. [Link]

-

Taha, M., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Pharmaceutical Sciences, 27(3), 366-377. [Link]

-

Sharma, A., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]

-

Lin, Q., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

-

Ćirić, A., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. ResearchGate. [Link]

-

Li, P., et al. (2018). Synthesis and bioactivity of novel sulfone derivatives containing 2,4-dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moiety as chitinase inhibitors. ResearchGate. [Link]

-

Chen, Z., et al. (2017). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. Molecules, 22(1), 28. [Link]

-

Chen, Z., et al. (2016). Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. PubMed. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PMC. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. pharmedicopublishers.com [pharmedicopublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies [jstage.jst.go.jp]

- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 18. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chlorophenyl 1,2,3-Thiadiazol-5-yl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its physicochemical properties, a proposed synthetic pathway, and methods for its analytical characterization.

Introduction

The 1,2,3-thiadiazole ring system is a crucial pharmacophore in the development of novel therapeutic agents, exhibiting a wide range of biological activities. When functionalized with a 4-chlorophenyl sulfone moiety, the resulting compound, 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone, presents a unique scaffold for further chemical exploration. This guide delves into the core scientific principles and practical methodologies associated with this compound.

Physicochemical Properties

The molecular structure of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone dictates its chemical and physical characteristics. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups.

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O₂S₂ |

| Molecular Weight | 260.72 g/mol |

| IUPAC Name | 5-((4-chlorophenyl)sulfonyl)-1,2,3-thiadiazole |

Synthesis and Mechanism

The synthesis of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone can be approached through a multi-step process, drawing parallels from the synthesis of related 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives. A plausible synthetic route is outlined below. The key steps involve the formation of the 1,2,3-thiadiazole ring followed by the introduction of the 4-chlorophenyl sulfonyl group.

Proposed Synthetic Pathway

A logical synthetic approach would begin with the Hurd-Mori reaction to construct the 1,2,3-thiadiazole ring, followed by oxidation and sulfonation.

Caption: Proposed synthetic workflow for 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized methodology based on the synthesis of similar compounds and would require optimization for this specific target molecule.

Step 1: Synthesis of the 1,2,3-Thiadiazole Ring

-

Hydrazone Formation: React 4-chloroacetophenone with a suitable hydrazine derivative (e.g., tosylhydrazine) in a protic solvent like ethanol.

-

Cyclization (Hurd-Mori Reaction): Treat the resulting hydrazone with thionyl chloride (SOCl₂) to facilitate the cyclization into the 4-(4-chlorophenyl)-1,2,3-thiadiazole intermediate. This reaction should be performed in an inert solvent and at low temperatures.

Step 2: Functionalization at the 5-position

-

Introduction of a Thiol Group: The 5-position of the 1,2,3-thiadiazole ring can be functionalized to introduce a thiol (-SH) group, which is a precursor to the sulfone.

-

Oxidation and Sulfonylation: The thiol intermediate is then oxidized to a sulfonyl chloride, which can subsequently be reacted with 4-chlorobenzene under Friedel-Crafts conditions or via a nucleophilic aromatic substitution to yield the final product, 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone.

Analytical Characterization

The structural confirmation of the synthesized 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the proton on the 1,2,3-thiadiazole ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbons of the two aromatic rings and the sulfonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be crucial for identifying the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1350-1300 & ~1160-1120 | S=O stretching (sulfonyl group) |

| ~1600-1450 | C=C stretching (aromatic rings) |

| ~850-800 | C-H out-of-plane bending (para-substituted benzene) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can also provide structural information.

Caption: Workflow for the synthesis, purification, and analysis of the target compound.

Potential Applications in Drug Development

Thiadiazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-chlorophenyl sulfone moiety may enhance or modulate these activities. This compound could serve as a valuable scaffold for the development of new therapeutic agents. Further research into its biological effects is warranted.

References

-

Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules. [Link]

-

PubChem Compound Summary for CID 2767048, 5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide. PubChem. [Link]

-

PubChem Compound Summary for CID 1487013, 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide. PubChem. [Link]

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to the Oxidation of 5-arylthio-1,2,3-thiadiazoles to Sulfones

Introduction: The Significance of 5-Arylthio-1,2,3-thiadiazole Sulfones in Medicinal Chemistry

The 1,2,3-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds, containing one sulfur and two nitrogen atoms, are integral to the structure of numerous clinically significant drugs.[4][5] The introduction of a sulfonyl group at the 5-position of the thiadiazole ring, resulting in 5-arylsulfonyl-1,2,3-thiadiazoles, can significantly modulate the molecule's physicochemical properties and biological activity. Sulfones are known to be important structural motifs in pharmaceuticals and agrochemicals.[6][7] This enhanced functionality makes them attractive targets for drug discovery programs, particularly in the search for new anticancer and antimicrobial agents.[4][7]

This guide provides a comprehensive overview of the synthetic procedures for the oxidation of 5-arylthio-1,2,3-thiadiazoles to their corresponding sulfones. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations to ensure successful and efficient synthesis.

Mechanism of Sulfide to Sulfone Oxidation

The oxidation of a sulfide to a sulfone is a two-step process. The initial oxidation converts the sulfide to a sulfoxide, which is then further oxidized to the sulfone.[8] This progression involves the sequential addition of oxygen atoms to the sulfur atom, increasing its oxidation state.

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often dictating the reaction conditions and selectivity.[9][10] Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and metal-based reagents.[11][12] The reaction generally proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Experimental Protocol: Oxidation of 5-arylthio-1,2,3-thiadiazoles

This protocol details a general and robust method for the oxidation of 5-arylthio-1,2,3-thiadiazoles to 5-arylsulfonyl-1,2,3-thiadiazoles using hydrogen peroxide as the primary oxidant in the presence of an acid catalyst. This approach is favored for its environmental friendliness and the ready availability of the reagents.[6]

Materials and Equipment

-

Starting Material: 5-arylthio-1,2,3-thiadiazole derivative

-

Oxidizing Agent: 30% Hydrogen peroxide (H₂O₂)

-

Solvent: Glacial acetic acid

-

Catalyst (optional but recommended): Amberlyst 15[12]

-

Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Heating and Stirring: Heating mantle with a magnetic stirrer

-

Workup and Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate, hexane)

-

Analytical Instruments: Thin-layer chromatography (TLC) plates, NMR spectrometer, and mass spectrometer for product characterization.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve the 5-arylthio-1,2,3-thiadiazole (1.0 equivalent) in glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, add 30% hydrogen peroxide (2.0-3.0 equivalents) dropwise at room temperature. The addition should be slow to control any potential exotherm.

-

Catalyst Addition (Optional): If using, add a catalytic amount of Amberlyst 15 to the reaction mixture.[12]

-

Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the substrate. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Reaction Quench and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product and dilute the acetic acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-arylsulfonyl-1,2,3-thiadiazole.

-

Characterization: Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[13][14]

Visualization of the Synthetic Workflow

The following diagrams illustrate the general reaction scheme and the experimental workflow for the oxidation process.

Caption: General reaction scheme for the oxidation of 5-arylthio-1,2,3-thiadiazole.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table provides representative data for the synthesis of a 5-arylsulfonyl-1,2,3-thiadiazole derivative. Actual yields and reaction times may vary depending on the specific substrate and reaction scale.

| Parameter | Value |

| Starting Material | 5-(phenylthio)-1,2,3-thiadiazole |

| Oxidizing Agent | 30% H₂O₂ (2.5 equiv.) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 60 °C |

| Reaction Time | 4 hours |

| Isolated Yield | 85-95% |

| ¹H NMR (CDCl₃, δ) | 7.50-8.20 (m, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | 128.0-140.0 (Ar-C), 155.0 (C-S), 165.0 (C=N) |

Causality and Self-Validating Protocol Insights

-

Choice of Oxidant: Hydrogen peroxide in acetic acid is a potent yet relatively safe oxidizing system. The in situ formation of peracetic acid can facilitate the oxidation of the intermediate sulfoxide to the sulfone.[12] Careful control of the stoichiometry of H₂O₂ is crucial; an excess can lead to over-oxidation and potential side reactions, while an insufficient amount will result in incomplete conversion.[6]

-

Role of Acetic Acid: Acetic acid serves as both a solvent and a catalyst. It protonates the hydrogen peroxide, making it a more potent electrophile and accelerating the rate of oxidation.[12]

-

Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to decomposition of the thiadiazole ring or other undesired side reactions. Monitoring the reaction by TLC is essential to determine the optimal reaction time and prevent product degradation.

-

Workup Procedure: The quenching of the reaction with cold water is important to stop the reaction and precipitate the product. The subsequent wash with sodium bicarbonate is necessary to remove the acidic solvent, which can interfere with the purification and stability of the final compound.

-

Purification Strategy: Column chromatography is generally the most effective method for purifying the final sulfone. The choice of eluent should be optimized based on the polarity of the product, as determined by TLC analysis.

Conclusion

The oxidation of 5-arylthio-1,2,3-thiadiazoles provides a reliable and efficient route to the corresponding sulfones, which are valuable scaffolds in medicinal chemistry. The protocol outlined in this guide, utilizing hydrogen peroxide in acetic acid, offers a practical and scalable method for researchers in drug discovery and development. By understanding the underlying chemical principles and carefully controlling the reaction parameters, scientists can successfully synthesize these important compounds for further biological evaluation.

References

- Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019).

- Itabashi, Y., Ogata, S., Inoue, T., Asahara, H., & Ohkubo, K. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC.

- Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (n.d.). ResearchGate.

- Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. (n.d.).

- 13.8 Sulfides. (2021, February 3). YouTube.

- Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.

- Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal.

- Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (n.d.). PMC.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025, November 12). MDPI.

- a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025, March 25). pharmedicopublishers.com.

- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024, October 1). PubMed.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. (2022, January 1).

- Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. (2016, December 31). MDPI.

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023, December 6). SAR Publication.

- 3-acetyl-5-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxide. (n.d.).

- Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with. (2013, December 27). SciSpace.

- 174 Thiadiazoles and Their Properties. (n.d.). ISRES.

- Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. (n.d.). IJERT.

- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, September 11).

- Sulfur and Azobenzenes, a Profitable Liaison: Straightforward Synthesis of Photoswitchable Thioglycosides with Tunable Propertie. (n.d.). MACAU.

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. (2021, February 22).

- Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. (n.d.). ResearchGate.

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019, April 21).

- The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (2021, January 22). PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 7. Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. jchemrev.com [jchemrev.com]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols for the Synthesis of 5-Sulfonyl-1,2,3-Thiadiazole Derivatives

Abstract

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents and advanced agrochemicals. The introduction of a sulfonyl group at the 5-position of this ring system can significantly modulate its physicochemical properties and biological activity, making 5-sulfonyl-1,2,3-thiadiazole derivatives a class of compounds with considerable interest for researchers in medicinal chemistry and material science. This guide provides a comprehensive overview of the key reagents and field-proven protocols for the synthesis of these target molecules, designed for practical application by researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies: the functionalization of a pre-formed 1,2,3-thiadiazole ring and a de novo synthesis that incorporates the sulfur functionality during ring formation.

Introduction: The Significance of the 5-Sulfonyl-1,2,3-Thiadiazole Moiety

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Among its isomers, the 1,2,3-thiadiazole ring is a key pharmacophore found in compounds exhibiting a wide array of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[1] The sulfonyl group (-SO₂R) is a critical functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, improve metabolic stability, and enhance binding affinity to biological targets. The combination of these two moieties in 5-sulfonyl-1,2,3-thiadiazole derivatives presents a promising avenue for the discovery of new chemical entities with enhanced potency and desirable pharmacological profiles.[2] This document serves as a detailed guide to the essential reagents and methodologies required to access this important class of compounds.

Core Synthetic Strategies: A Dual-Pronged Approach

The synthesis of 5-sulfonyl-1,2,3-thiadiazole derivatives can be logically approached via two distinct and effective pathways. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

-

Strategy 1: Post-Cyclization Functionalization. This linear approach involves the initial synthesis of a stable 1,2,3-thiadiazole intermediate, typically a 5-halo-1,2,3-thiadiazole, which is then subjected to nucleophilic substitution to introduce a sulfur-containing group, followed by oxidation.

-

Strategy 2: De Novo Ring Synthesis with Sulfur Incorporation. This convergent strategy builds the 1,2,3-thiadiazole ring from acyclic precursors in a manner that directly installs a thiol or thioether group at the 5-position, which is then oxidized in the final step.

The following diagram illustrates these two divergent-convergent pathways.

Caption: Overview of the primary synthetic routes to 5-sulfonyl-1,2,3-thiadiazoles.

Strategy 1: Synthesis via Post-Cyclization Functionalization

This robust, step-wise strategy offers excellent control and is well-suited for building libraries of analogues by varying the nucleophile in the substitution step. The key intermediate is a 5-halo-1,2,3-thiadiazole.

Protocol 1.1: Synthesis of the 1,2,3-Thiadiazole Core via the Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and reliable method for constructing the 1,2,3-thiadiazole ring from hydrazones of ketones possessing an α-methylene group.[3][4] The reaction proceeds via cyclization with thionyl chloride.

Rationale: The reaction mechanism involves the formation of a sulfine intermediate from the reaction of the active methylene group with thionyl chloride, followed by an intramolecular electrophilic attack and subsequent elimination to yield the aromatic thiadiazole ring. Careful temperature control is critical, as the initial reaction with thionyl chloride can be highly exothermic.[5] The use of anhydrous solvents is mandatory to prevent the violent decomposition of thionyl chloride.[5]

Step-by-Step Methodology:

-

Preparation of Semicarbazone:

-

Dissolve the starting ketone (1.0 eq) in ethanol.

-

Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.[5]

-

Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

-

Cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash with cold water and dry under vacuum.

-

-

Hurd-Mori Cyclization:

-

Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).[5]

-

Cool the suspension to 0 °C using an ice bath.

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Gentle heating may be required for less reactive substrates.[5]

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to yield the 1,2,3-thiadiazole derivative.

-

Protocol 1.2: Synthesis and Functionalization of 5-Halo-1,2,3-Thiadiazoles

While direct halogenation of the thiadiazole ring can be challenging, a 5-halo derivative can be accessed and subsequently used in nucleophilic aromatic substitution (SₙAr) reactions. These halogenated thiadiazoles are valuable intermediates.[6][7]

Step-by-Step Methodology:

-

Synthesis of 5-Halo-1,2,3-Thiadiazole: (Note: This often requires specific precursors, for example, starting from a 5-amino derivative via a Sandmeyer-type reaction, which is beyond the scope of this direct protocol but is a well-established transformation).

-

Nucleophilic Substitution with a Thiolate:

-

Dissolve the 5-halo-1,2,3-thiadiazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add the desired thiol (R-SH) (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

-

Heat the reaction mixture at 60-80 °C and monitor by TLC.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the 5-(alkyl/aryl)thio-1,2,3-thiadiazole.

-

Protocol 1.3: Oxidation to the 5-Sulfonyl Derivative

The final step is the oxidation of the sulfide to the corresponding sulfone. Several reagents can accomplish this transformation; a modern and efficient method utilizes a DMSO/HBr system.[8]

Rationale: This method uses dimethyl sulfoxide (DMSO) as the terminal oxidant and hydrobromic acid (HBr) as a redox mediator.[8] The system is effective and avoids the use of heavy metal oxidants. Alternatively, classic oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are also highly effective.

Caption: General workflow for the oxidation of a thioether to a sulfone.

Step-by-Step Methodology (Using m-CPBA):

-

Dissolve the 5-(alkyl/aryl)thio-1,2,3-thiadiazole (1.0 eq) in a chlorinated solvent like DCM or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 2.2-2.5 eq) portion-wise over 30 minutes. The reaction is exothermic and should be controlled.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

-

Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final 5-sulfonyl-1,2,3-thiadiazole.

Strategy 2: De Novo Synthesis via [3+2] Cycloaddition

This elegant approach builds the heterocyclic ring and installs the required sulfur functionality in a single key step, often leading to a more convergent and efficient synthesis.

Protocol 2.1: Synthesis of 5-Thiol-1,2,3-Thiadiazoles

The reaction of α-diazocarbonyl compounds with carbon disulfide is a powerful method for the synthesis of 1,2,3-thiadiazoles that are substituted with a thiol group at the 5-position.[9]

Rationale: This reaction is a [3+2] cycloaddition where the diazo compound acts as the 1,3-dipole. The initially formed cycloadduct rearranges to the stable, aromatic 5-mercapto-1,2,3-thiadiazole.

Step-by-Step Methodology:

-

Dissolve the α-diazocarbonyl compound (1.0 eq) in a suitable solvent such as diethyl ether or THF.

-

Add carbon disulfide (CS₂) (1.5-2.0 eq).

-

Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), (1.2 eq) to facilitate the reaction.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the characteristic yellow color of the diazo compound and by TLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the thiolate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

The resulting 5-mercapto-1,2,3-thiadiazole can often be used in the next step without extensive purification. If necessary, purify by column chromatography.

Protocol 2.2: S-Alkylation and Oxidation

The 5-mercapto intermediate is a versatile handle. It can be directly oxidized to a sulfonic acid or, more commonly, alkylated to a thioether before oxidation to the final sulfone.

Step-by-Step Methodology:

-

S-Alkylation (Optional but Recommended):

-

Dissolve the crude 5-mercapto-1,2,3-thiadiazole (1.0 eq) in a solvent like acetone or DMF.

-

Add a base such as K₂CO₃ (1.5 eq).

-

Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent. Purify as needed.

-

-

Oxidation:

-

Follow the procedure outlined in Protocol 1.3 to oxidize the resulting 5-(alkyl)thio-1,2,3-thiadiazole to the target 5-(alkyl)sulfonyl-1,2,3-thiadiazole.

-

Reagent Summary Table

| Reagent | Role / Purpose | Key Considerations |

| Ketones with α-CH₂ | Starting material | Provides the carbon backbone for the thiadiazole ring. |

| Semicarbazide HCl | Hydrazone formation | Reacts with the ketone to form the semicarbazone precursor.[4] |

| Thionyl Chloride (SOCl₂) | Cyclizing agent | Reacts with the hydrazone to form the 1,2,3-thiadiazole ring. Highly reactive with water; use anhydrous conditions.[3][5] |

| 5-Halo-1,2,3-Thiadiazole | SₙAr Substrate | An electrophilic intermediate for introducing the sulfur moiety.[7] |

| Thiols (R-SH) | Sulfur Nucleophile | Displaces the halide to form a 5-thioether intermediate. |

| α-Diazocarbonyls | 1,3-Dipole Precursor | Starting material for the [3+2] cycloaddition route.[9] |

| Carbon Disulfide (CS₂) | C=S source | Reacts with the diazo compound to form the thiadiazole ring. Volatile and flammable. |

| m-CPBA / Oxone® | Oxidizing Agent | Converts sulfides/thioethers to the target sulfones. Potentially explosive; handle with care. |

| DMSO / HBr | Oxidizing System | A modern, metal-free alternative for the oxidation step.[8] |

| DCM, Dioxane, DMF | Solvents | Anhydrous polar aprotic or chlorinated solvents are typically required.[5] |

| K₂CO₃, Et₃N | Base | Used to deprotonate thiols or facilitate elimination/cycloaddition steps. |

Conclusion